2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine

Description

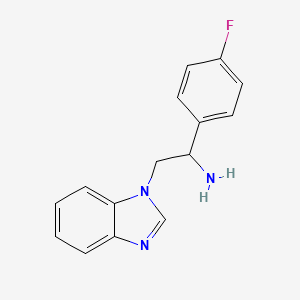

Chemical Structure:

The compound consists of a benzimidazole (1H-1,3-benzodiazol) core linked via an ethanamine chain to a 4-fluorophenyl group. This structure combines the aromaticity of benzimidazole with the electron-withdrawing properties of the fluorine substituent, influencing its physicochemical and biological behavior.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDKHVUZOKNNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237280 | |

| Record name | α-(4-Fluorophenyl)-1H-benzimidazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927996-69-8 | |

| Record name | α-(4-Fluorophenyl)-1H-benzimidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927996-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Fluorophenyl)-1H-benzimidazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine typically involves the reaction of 1H-1,3-benzodiazole with 4-fluorobenzylamine under specific conditions. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Basic Information

- Molecular Formula : C15H14FN3

- Molecular Weight : 255.29 g/mol

- CAS Number : 927996-69-8

- IUPAC Name : 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to L362-3395 exhibit anticancer properties. It is included in libraries targeting various cancers, such as the PI3K-targeted library, which suggests its role in cancer therapy development .

Neuropharmacology : The benzodiazole structure is often associated with neuroactive compounds. Studies have explored its potential as a modulator of neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Drug Discovery

L362-3395 is part of extensive screening libraries used in drug discovery processes. Its inclusion in the Anticancer Library and other specialized libraries underscores its relevance in identifying new therapeutic agents against various diseases .

Case Study 1: Anticancer Screening

In a recent study, L362-3395 was screened alongside other compounds for its effectiveness against specific cancer cell lines. The results indicated significant cytotoxicity and potential for further development as an anticancer agent. The compound demonstrated a dose-dependent response, making it a candidate for further pharmacological evaluation.

Case Study 2: Neuroactive Properties

Another study focused on the neuroactive properties of L362-3395, where it was tested for its ability to modulate GABAergic and glutamatergic systems. Preliminary results suggested that the compound could enhance cognitive functions, warranting further investigation into its use for neurodegenerative diseases.

Data Tables

| Application Area | Findings |

|---|---|

| Anticancer Research | Significant cytotoxicity against cancer cell lines |

| Neuropharmacology | Potential modulation of neurotransmitter systems |

| Drug Discovery | Included in specialized screening libraries for targeted therapies |

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Aromatic Ring

Halogenated Derivatives

Alkyl-Substituted Derivatives

Modifications on the Benzimidazole Core

Complex Derivatives with Additional Functional Groups

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine, a synthetic compound belonging to the benzodiazole class, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analyses with similar compounds.

- IUPAC Name : 2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethanamine

- Molecular Formula : C15H14FN3

- Molecular Weight : 255.29 g/mol

- CAS Number : 927996-69-8

The biological activity of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptors : Potential binding to neurotransmitter receptors could influence neurological functions and lead to therapeutic effects.

Anticancer Properties

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of cancer cells through:

- Induction of apoptosis in malignant cells.

- Disruption of cell cycle progression.

A study demonstrated that related benzodiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine may exhibit similar efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that benzodiazoles can possess significant activity against a range of bacterial and fungal pathogens. The mechanism is believed to involve interference with microbial DNA replication and protein synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)methylacetamide | Structure | Anticancer | 5.0 |

| 4-Fluorobenzylamine | Structure | Antimicrobial | 10.0 |

| Benzimidazole Derivatives | Various | Antifungal | Varies |

Study on Anticancer Activity

In a controlled laboratory setting, researchers tested the efficacy of 2-(1H-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used as controls.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine, and what purification methods ensure high yield and purity?

- Methodology : Synthesis often involves multi-step processes, starting with halogenated aromatic precursors (e.g., 4-fluorophenyl derivatives) and benzodiazole intermediates. Key steps include nucleophilic substitution or cyclocondensation reactions under controlled solvent conditions (e.g., ethanol, dichloromethane) . Purification via recrystallization or column chromatography is critical to isolate the final product from by-products . Characterization using NMR, IR, and mass spectrometry confirms structural integrity .

Q. How can researchers verify the regioselectivity of benzodiazol substitution in this compound?

- Methodology : X-ray crystallography (as seen in structurally similar compounds ) or NOESY NMR experiments can determine substitution patterns. Computational modeling (e.g., DFT) predicts reactive sites, while comparative HPLC analysis of reaction intermediates validates regioselectivity .

Q. What analytical techniques are essential for confirming the compound’s molecular structure?

- Methodology :

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing fluorophenyl and benzodiazol protons) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates empirical formula, particularly for fluorine and nitrogen content .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the efficiency of benzodiazol-fluorophenyl coupling reactions?

- Methodology : Systematic optimization studies using solvents like DMF (polar aprotic) vs. toluene (non-polar) under varying temperatures (25–120°C) can identify ideal conditions. Kinetic monitoring via TLC or in-situ IR spectroscopy tracks reaction progress . Contradictory results (e.g., lower yields in polar solvents due to side reactions) require mechanistic analysis using trapping experiments or isotopic labeling .

Q. What strategies address discrepancies in biological activity data across different synthetic batches?

- Methodology :

- Purity Assessment : Compare HPLC purity profiles and quantify impurities (e.g., unreacted fluorophenyl precursors) .

- Bioactivity Correlation : Use dose-response assays (e.g., enzyme inhibition or receptor binding) to correlate activity with structural variations. For example, residual solvents or stereoisomers (if chiral centers exist) may alter potency .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity in neurological research?

- Methodology :

- Analog Synthesis : Modify substituents on the benzodiazol or fluorophenyl rings (e.g., electron-withdrawing groups) .

- In Silico Docking : Predict binding affinity to neurological targets (e.g., serotonin receptors) using molecular docking software .

- In Vitro Assays : Validate predictions via competitive binding assays or functional studies (e.g., cAMP modulation) .

Notes

- Contradiction Analysis : Conflicting bioactivity results may arise from stereochemical variations (e.g., undetected enantiomers). Chiral HPLC or circular dichroism (CD) spectroscopy resolves such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.